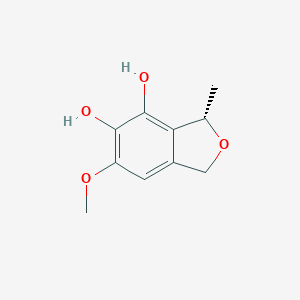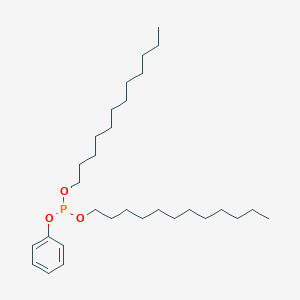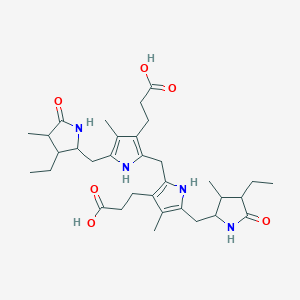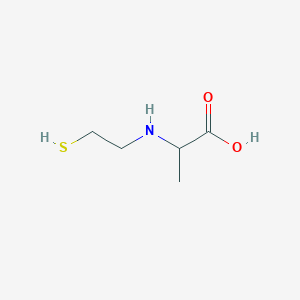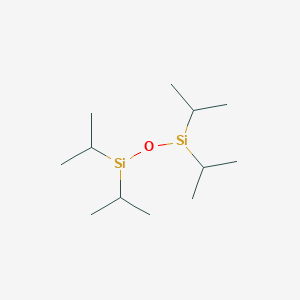
1,1,3,3-四异丙基二硅氧烷
描述
1,1,3,3-Tetraisopropyldisiloxane is a silicon-based compound that has been explored for its potential as a precursor for various siloxane-based materials. The compound has been utilized in the synthesis of ladder and cage silsesquioxanes, demonstrating its versatility in forming complex silicon-containing structures .
Synthesis Analysis
The synthesis of silsesquioxanes from 1,1,3,3-tetraisopropyldisiloxane has been reported, where it reacts with other siloxane precursors to yield cage and ladder structures. For instance, the reaction with 1,2,3,4-tetrahydroxycyclotetrasiloxane in pyridine resulted in the formation of complex siloxane structures with varying yields . Additionally, the synthesis of all four stereoisomers of a related compound, 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane, has been achieved, which further underscores the synthetic utility of these types of compounds .
Molecular Structure Analysis
The molecular structures of the synthesized siloxane compounds have been determined using X-ray crystallography. The crystal structures of the resulting compounds from the synthesis using 1,1,3,3-tetraisopropyldisiloxane as a starting material have been reported, revealing the configuration of the silicon atoms and the overall geometry of the molecules . The structures of the stereoisomers of the related cyclotetrasiloxane have also been elucidated, showing unique packing structures due to intermolecular hydrogen bonding .
Chemical Reactions Analysis
1,1,3,3-Tetraisopropyldisiloxane has been used in reactions with ribonucleosides and sugar derivatives, leading to products with silyl-protected hydroxy functions. The acid-catalyzed isomerization of the tetraisopropyldisiloxane-1,3-diyl group has been explored for the simultaneous protection of two secondary alcoholic functions . This demonstrates the compound's reactivity and potential as a protecting group in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from 1,1,3,3-tetraisopropyldisiloxane have been investigated. For example, disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol synthesized from related compounds have shown solubility in common organic solvents and thermal stability, which could make them suitable as building blocks for ladder oligosilsesquioxanes . The polymerization behavior of a siloxane compound with a similar structure has been studied, revealing insights into the effects of catalyst concentration and steric hindrance on polymer yield and molecular weight .
科学研究应用
核苷中羟基官能团的保护
1,1,3,3-四异丙基二硅氧烷: 被用作硅烷化试剂,用于保护羟基官能团,特别是核糖核苷中 3′- 和 5′- 羟基 。这种保护在核苷类似物的合成和防止这些位点发生不需要的反应中至关重要。
核苷酸碱基配对分析
该化合物在分析核苷酸中 沃森-克里克和胡格斯汀碱基配对 中发挥作用。这对理解遗传研究中核酸结构的分子相互作用和稳定性至关重要。
利巴韦林化学递送系统
在药物化学领域, 1,1,3,3-四异丙基二硅氧烷 用于形成 利巴韦林化学递送系统 。这些系统旨在增强利巴韦林(一种抗病毒药物)的递送和疗效。
多羟基化合物的保护基试剂
该化合物用作 开链多羟基化合物 的保护基试剂。这种应用在合成化学中很重要,在合成化学中需要对多功能分子进行选择性反应。
环状桥联肽的制备
1,1,3,3-四异丙基二硅氧烷: 参与 环状桥联肽 的制备。这些肽在药物发现和开发中具有应用,特别是在创造具有增强稳定性和生物活性的分子方面。
溶解度和相容性
该化合物与各种有机溶剂混溶,如 二甲基甲酰胺、己烷、乙酸乙酯、氯仿和二氯甲烷 。但是,它与强氧化剂和水不相容,在反应规划中需要考虑这一点。
作用机制
Target of Action
1,1,3,3-Tetraisopropyldisiloxane primarily targets hydroxyl groups in organic compounds . It is a silylating reagent, which means it is used to introduce silyl groups into other molecules .
Mode of Action
The compound interacts with its targets by protecting the hydroxyl groups in organic compounds . This is achieved through a process known as silylation, where the hydroxyl groups are replaced with silyl groups .
Biochemical Pathways
The primary biochemical pathway affected by 1,1,3,3-Tetraisopropyldisiloxane is the silylation of hydroxyl groups . This process alters the properties of the original molecule, often making it more non-polar and volatile . This can have downstream effects on the molecule’s reactivity and stability .
Pharmacokinetics
As a silylating agent, it is likely to be rapidly metabolized and excreted from the body . Its ADME properties would depend on the specific context of its use and the characteristics of the molecule it is silylating .
Result of Action
The result of 1,1,3,3-Tetraisopropyldisiloxane’s action is the protection of hydroxyl groups in organic compounds . This can have a variety of effects, depending on the specific compound being silylated . For example, it has been used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .
Action Environment
The action of 1,1,3,3-Tetraisopropyldisiloxane can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . It is a moisture-sensitive compound, meaning it can react with water and other sources of moisture . Therefore, it should be stored and used under dry conditions .
安全和危害
生化分析
Biochemical Properties
The role of 1,1,3,3-Tetraisopropyldisiloxane in biochemical reactions is primarily as a silylating reagent . It interacts with enzymes, proteins, and other biomolecules, particularly ribonucleosides . The nature of these interactions involves the protection of hydroxyl functions, which is crucial in the formation of ribavirin chemical delivery systems .
Molecular Mechanism
The molecular mechanism of action of 1,1,3,3-Tetraisopropyldisiloxane involves its role as a silylating reagent . It exerts its effects at the molecular level through binding interactions with biomolecules, particularly ribonucleosides . This leads to the protection of hydroxyl functions, which can influence enzyme activity and changes in gene expression .
属性
InChI |
InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKVLVXXJRJNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90422616 | |
| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18043-71-5 | |
| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




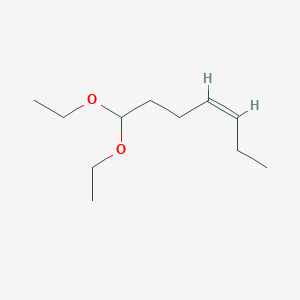
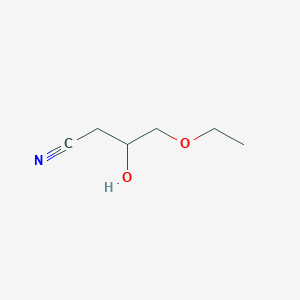

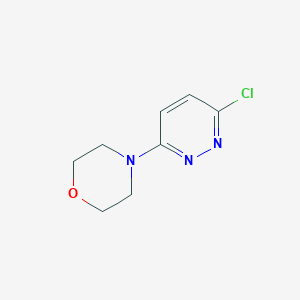
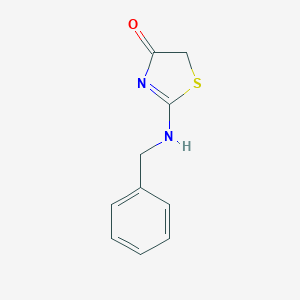

![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
